molecular formula C4H8N2O3 B6203804 2-(acetamidooxy)acetamide CAS No. 59701-04-1

2-(acetamidooxy)acetamide

Cat. No.: B6203804
CAS No.: 59701-04-1
M. Wt: 132.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetamidooxy)acetamide is a synthetic acetamide derivative characterized by an acetamidooxy (–O–NHAc) substituent at the C2 position of the acetamide backbone. The compound’s synthesis likely follows nucleophilic substitution or condensation reactions, analogous to methods used for related derivatives .

Properties

CAS No.

59701-04-1

Molecular Formula

C4H8N2O3

Molecular Weight

132.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetamidooxy)acetamide can be achieved through various methods. One common approach involves the reaction of acetamide with hydroxylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Acetamide with Hydroxylamine: Acetamide is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetamidooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(acetamidooxy)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also participate in covalent modifications of proteins, altering their function and activity. The pathways involved include nucleophilic attack on the acetamidooxy group, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 2: Activity Comparison of Acetamide Derivatives

Compound Name Biological Activity Efficacy/IC₅₀ (if available) Mechanism Notes
2-(Acetamidooxy)acetamide Not reported in evidence Hypothesized auxin-like activity
WH7 (2-(4-chloro-2-methylphenoxy)-N-triazolyl acetamide) Plant growth regulation Activates auxin signaling pathways Mimics natural auxins (e.g., IAA)
2-(Benzo[d]thiazol-5-ylsulfonyl)piperazinyl acetamide (47–50) Antimicrobial, antifungal Gram-positive bacteria: MIC ~2–5 µg/mL Targets bacterial cell membranes
2-(3-Hydroxyphenyl)acetamide sulfate (M2) Metabolite of phenylethylamine (PEA) Quantified in excretion studies Phase II metabolism product

Key Observations:

  • Antimicrobial Potential: Derivatives with sulfonylpiperazinyl groups (e.g., compound 47) show potent activity against gram-positive bacteria and fungi, suggesting that electron-withdrawing substituents enhance bioactivity .
  • Structural-Activity Relationships (SAR) : The presence of heterocyclic or halogenated groups (e.g., Cl, Br) correlates with improved pharmacological properties, likely due to increased membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.